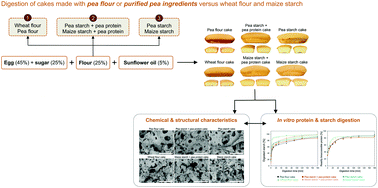In vitro digestion of protein and starch in sponge cakes formulated with pea (Pisum sativum L.) ingredients†
Food & Function Pub Date: 2022-02-25 DOI: 10.1039/D1FO03601G
Abstract
This study investigated the in vitro digestion of purified pea fractions (protein isolate and starch) in sponge cakes when compared to unrefined pea flour and to the whole wheat flour and purified maize starch commonly used in the food industry. Proteins in the wheat cake were hydrolysed more rapidly than those in cakes made with either pea flour or a combination of pea proteins and purified starch. In absolute terms, however, more readily bioaccessible protein was released from these pea cakes (by around 40%). By contrast, cakes containing wheat flour or maize starch were more susceptible to amylolysis compared to those based on pea starch in the form of the purified ingredient or whole flour. This could be attributed to a higher proportion of amylose and resistant starch in the pea cakes as well as structural characteristics that might have decelerated enzyme–substrate interactions. Interestingly, similar digestion patterns were observed regarding the purified pea ingredients and unrefined whole pea flour. It was therefore concluded that pea ingredients, and particularly the less purified and thus more sustainable whole pea flour, are promising plant-based alternatives for use in gluten-free baked products.


Recommended Literature
- [1] Black phosphorus analogue tin sulfide nanosheets: synthesis and application as near-infrared photothermal agents and drug delivery platforms for cancer therapy†
- [2] Sustainable desalination using a microbial capacitive desalination cell†
- [3] Asymmetric coupling of Au nanospheres on TiO2 nanochannel membranes for NIR-gated artificial ionic nanochannels†
- [4] Limit cycles in the plane. An equivalence class of homogeneous systems
- [5] A new heterometallic terbium(iii)–ruthenium(ii) complex and its terbium(iii)–zinc(ii) analog: syntheses, characterization, luminescence, and electrochemical properties†
- [6] Dilute and concentrated solutions of a heterocyclic polymer (BBB)
- [7] Effect of ceria loading on Zr-pillared clay catalysts for selective catalytic reduction of NO with NH3†
- [8] Infrared crystallography for framework and linker orientation in metal–organic framework films†
- [9] Vertically oriented ReS2(1−x)Se2x nanosheet-formed porous arrays on SiO2/Si substrates for ultraviolet-visible photoelectric detection
- [10] Organobase triggered controlled supramolecular ring opening polymerization and 2D assembly†










